molecular formula C18H25ClN2O B7567242 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide

3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide

Cat. No. B7567242
M. Wt: 320.9 g/mol
InChI Key: GLWPHAZCZSMOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide is a synthetic compound that belongs to the indole class of compounds. It is a potent and selective inhibitor of a specific protein kinase, making it an important tool for scientific research.

Mechanism of Action

3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide selectively inhibits a specific protein kinase, known as cyclin-dependent kinase 7 (CDK7). CDK7 plays a critical role in the regulation of the cell cycle and transcriptional processes. By inhibiting CDK7, this compound can disrupt these processes, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide are mainly due to its inhibition of CDK7. This can lead to a decrease in cell proliferation and an increase in apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, possibly due to its inhibition of CDK7-mediated transcriptional processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide in lab experiments is its selectivity for CDK7. This allows for more precise studies of the role of CDK7 in various biological processes. However, one limitation of this compound is its relatively low solubility, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for the use of 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide in scientific research. One possibility is the development of more potent and selective inhibitors of CDK7. Additionally, this compound could be used to study the role of CDK7 in various diseases, such as cancer and inflammation. Finally, further research could be done to better understand the mechanisms of action of this compound and its potential applications in drug discovery.

Synthesis Methods

The synthesis of 3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide involves several steps, including the reaction of 2-chloro-1-methylindole with 2,4,4-trimethylpentan-2-amine, followed by the reaction with chloroacetyl chloride and then with ammonium hydroxide. The final product is obtained after purification and isolation.

Scientific Research Applications

3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide is a valuable tool for scientific research, particularly in the field of protein kinase inhibition. It has been used to study the role of specific protein kinases in various biological processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

3-chloro-1-methyl-N-(2,4,4-trimethylpentan-2-yl)indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O/c1-17(2,3)11-18(4,5)20-16(22)15-14(19)12-9-7-8-10-13(12)21(15)6/h7-10H,11H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPHAZCZSMOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=C(C2=CC=CC=C2N1C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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